1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
Overview
Description
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol . It is characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to a pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one typically involves the iodination of a precursor pyridine derivative. . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form different oxidation products.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The iodine atom and other functional groups play a crucial role in its reactivity and interactions with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
- 1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
- 1-(5-Chloro-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
- 1-(5-Fluoro-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
These compounds share a similar pyridine ring structure but differ in the halogen atom attached. The presence of different halogens can influence their chemical reactivity and biological activities, highlighting the uniqueness of this compound .
Biological Activity
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one, with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an iodine atom and a methoxy group, which are critical for its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The compound's activity has been evaluated using Minimum Inhibitory Concentration (MIC) assays.
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (mg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.025 | |
Escherichia coli | 0.0195 | |
Bacillus subtilis | 0.0048 | |
Candida albicans | 0.039 |
These findings indicate that the compound exhibits potent antibacterial and antifungal activities, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
The mechanism by which this compound exerts its biological effects involves interaction with specific microbial targets. The presence of the iodine atom is believed to enhance its reactivity, allowing it to disrupt bacterial cell walls or interfere with essential metabolic pathways.
Case Studies
A notable case study examined the compound's efficacy in treating infections caused by resistant strains of bacteria. In vitro tests demonstrated that the compound could inhibit the growth of multi-drug resistant Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in antibiotic-resistant infections.
Table 2: Efficacy Against Resistant Strains
These results underscore the importance of further research into the clinical applications of this compound.
Comparative Analysis
When compared to other halogenated pyridine derivatives, such as those containing bromine or chlorine, this compound shows enhanced antimicrobial activity. This suggests that the specific halogen substitution plays a significant role in determining biological efficacy.
Properties
IUPAC Name |
1-(5-iodo-6-methoxy-2-methylpyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-5-7(6(2)12)4-8(10)9(11-5)13-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJJIIBZJWPHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)C)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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